molecular formula C26H17N3O3 B302883 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide

2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide

Cat. No. B302883
M. Wt: 419.4 g/mol
InChI Key: IQCAEFGTJBLPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide, also known as BI-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first discovered as a suppressor of Bax-induced cell death and has since been found to have a wide range of effects on cellular processes.

Mechanism of Action

The exact mechanism of action of 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide is not fully understood, but it is believed to act by regulating the endoplasmic reticulum (ER) stress response. 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide has been shown to interact with several ER-associated proteins, including Bax, Bcl-2, and IRE1α, which are involved in the regulation of ER stress and apoptosis.
Biochemical and physiological effects:
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce ER stress-induced apoptosis, inhibit oxidative stress, and modulate calcium homeostasis. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide is its ability to modulate the ER stress response, which makes it a valuable tool for studying this pathway in various disease models. However, one of the limitations of 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide. One area of interest is the development of more effective methods for delivering 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide to cells and tissues. Another area of interest is the identification of additional targets and pathways that are regulated by 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide. Finally, there is potential for the development of 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide-based therapies for a variety of diseases, including neurodegenerative diseases and cancer.

Synthesis Methods

The synthesis of 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide is a multi-step process that involves the reaction of several starting materials. The most commonly used method involves the reaction of 2-aminobiphenyl and 3-pyridinecarboxylic acid to form the intermediate 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)acetamide. This intermediate is then reacted with phthalic anhydride to produce 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide.

Scientific Research Applications

2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-apoptotic, anti-oxidative, and anti-inflammatory effects. It has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and in cancer therapy.

properties

Product Name

2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide

Molecular Formula

C26H17N3O3

Molecular Weight

419.4 g/mol

IUPAC Name

1,3-dioxo-2-(2-phenylphenyl)-N-pyridin-3-ylisoindole-5-carboxamide

InChI

InChI=1S/C26H17N3O3/c30-24(28-19-9-6-14-27-16-19)18-12-13-21-22(15-18)26(32)29(25(21)31)23-11-5-4-10-20(23)17-7-2-1-3-8-17/h1-16H,(H,28,30)

InChI Key

IQCAEFGTJBLPDU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CN=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CN=CC=C5

Origin of Product

United States

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